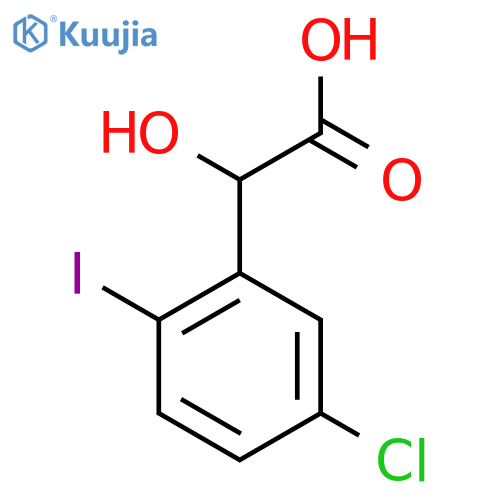Cas no 1261671-18-4 (5-Chloro-2-iodomandelic acid)
5-クロロ-2-ヨードマンデル酸は、キラルな構造を持つ有機化合物であり、医薬品中間体や不斉合成における重要なビルディングブロックとして利用されます。塩素とヨードのハロゲン原子が芳香環に直接結合しているため、求電子置換反応やパラジウムカップリング反応などの官能基変換に優れた反応性を示します。特にβ-アドレナリン受容体拮抗剤などの光学活性医薬品の合成前駆体としての応用が注目されています。高い純度と安定性を有し、結晶性が良好なため取り扱いが容易である点が特徴です。不斉中心を有するため、光学分割技術を用いて enantiomerically pure な形での供給も可能です。

5-Chloro-2-iodomandelic acid structure
商品名:5-Chloro-2-iodomandelic acid
CAS番号:1261671-18-4
MF:C8H6ClIO3
メガワット:312.488914012909
CID:4969576
5-Chloro-2-iodomandelic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-iodomandelic acid
-
- インチ: 1S/C8H6ClIO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
- InChIKey: JGBCXKASJFCXMV-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=CC=1C(C(=O)O)O)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 57.5
5-Chloro-2-iodomandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027433-1g |
5-Chloro-2-iodomandelic acid |
1261671-18-4 | 97% | 1g |
$1534.70 | 2023-09-03 | |
| Alichem | A013027433-500mg |
5-Chloro-2-iodomandelic acid |
1261671-18-4 | 97% | 500mg |
$839.45 | 2023-09-03 | |
| Alichem | A013027433-250mg |
5-Chloro-2-iodomandelic acid |
1261671-18-4 | 97% | 250mg |
$480.00 | 2023-09-03 |
5-Chloro-2-iodomandelic acid 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
1261671-18-4 (5-Chloro-2-iodomandelic acid) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
